molecular formula C21H19N3O3S2 B2377492 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide CAS No. 478033-63-5

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide

Cat. No.: B2377492
CAS No.: 478033-63-5
M. Wt: 425.52
InChI Key: MLFNUSQGAFXSTI-UHFFFAOYSA-N
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Description

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • Cell Cycle Inhibition

    Sulfonamide-focused libraries, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens. They have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization and causing decreases in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. These compounds, by altering gene expression, provide insights into drug-sensitive cellular pathways (Owa et al., 2002).

  • In vivo Tumor Growth Inhibition

    E7010 (a sulfonamide that inhibits tubulin polymerization, closely related to the queried compound) has demonstrated significant antitumor activity against various rodent tumors and human tumor xenografts when administered orally (Koyanagi et al., 1994).

Photophysicochemical Properties

  • Photocatalytic Applications

    Zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including a compound closely related to the queried molecule, has been synthesized and studied for its spectroscopic, photophysical, and photochemical properties. This phthalocyanine shows potential for photocatalytic applications due to its photosensitizing abilities, suitable for various chemical processes (Öncül et al., 2021).

  • Photodynamic Therapy

    A zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, similar to the compound of interest, exhibits good solubility, monomeric species, and favorable fluorescence. These properties make it a potential photosensitizer candidate in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).

Crystal Structure and Hydrogen Bonding

  • Crystal Structure Analysis: The crystal structures of sulfonamides, including those structurally similar to the queried compound, have been extensively analyzed. Intermolecular hydrogen bonding patterns in these structures provide valuable insights for the design of new compounds and the understanding of their properties (Kikkawa et al., 2019).

Electrophilic Cyanation Reactions

  • Synthesis of Benzonitriles: The compound N-Cyano-N-phenyl-p-methylbenzenesulfonamide, similar in structure to the queried molecule, is used as an electrophilic cyanation reagent. This methodology is significant for synthesizing various benzonitriles, demonstrating the versatility and reactivity of sulfonamide-based compounds in organic synthesis (Anbarasan et al., 2011).

Properties

IUPAC Name

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-14-12-15(2)23-21(18(14)13-22)28-20-7-5-4-6-19(20)24-29(25,26)17-10-8-16(27-3)9-11-17/h4-12,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFNUSQGAFXSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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